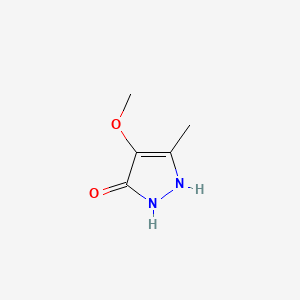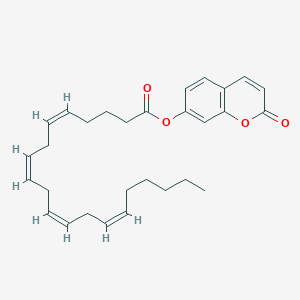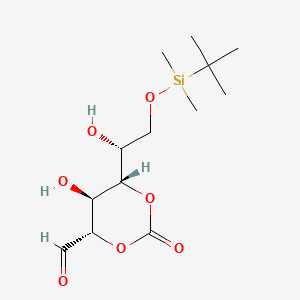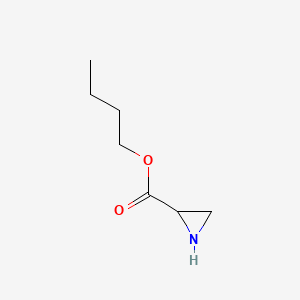
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as IPDOT, and it belongs to the family of oxazolidine-2-thiones. IPDOT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions of research have been extensively studied.
作用機序
The mechanism of action of IPDOT is not fully understood. However, it has been suggested that IPDOT may exert its antibacterial and antifungal effects by inhibiting the growth of bacterial and fungal cells. Additionally, IPDOT may exert its antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
IPDOT has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, IPDOT has been shown to possess antioxidant properties, reducing oxidative stress-induced damage to cells and tissues.
実験室実験の利点と制限
One advantage of using IPDOT in lab experiments is its antibacterial and antifungal properties. This makes it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, IPDOT's antioxidant properties make it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases. However, one limitation of using IPDOT in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of IPDOT in vivo.
将来の方向性
There are several future directions for research on IPDOT. One direction is to further explore its potential applications in the development of new antibiotics and antifungal drugs. Additionally, further studies are needed to determine the safety and efficacy of IPDOT in vivo. Another direction is to explore its potential applications in the development of new drugs for the treatment of oxidative stress-related diseases. Finally, further studies are needed to fully understand the mechanism of action of IPDOT.
合成法
IPDOT can be synthesized using various methods, including the condensation reaction of 2-mercaptobenzoic acid with 2-amino-2-phenylpropane in the presence of a base such as triethylamine. Another method involves the reaction of 2-mercaptobenzoic acid with 2-amino-2-phenylpropane in the presence of a catalyst such as copper(II) sulfate pentahydrate. The resulting product is then treated with a base such as sodium hydroxide to obtain IPDOT.
科学的研究の応用
IPDOT has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, IPDOT has been shown to exhibit antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-13(2)16-18(20-17(21)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZKBIVAULGKTQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653445 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione | |
CAS RN |
191274-53-0 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575611.png)
![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1S-(endo,endo,anti)]-(9CI)](/img/no-structure.png)

![1H-Azireno[2',3':3,4]pyrrolo[2,1-b][1,3]oxazole](/img/structure/B575617.png)






![1-(3H-Imidazo[1,5-a]benzimidazol-1-yl)methanamine](/img/structure/B575631.png)